(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal
CAS No.: 24822-33-1
Cat. No.: VC13368870
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24822-33-1 |
|---|---|
| Molecular Formula | C12H22O11 |
| Molecular Weight | 342.30 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
| Standard InChI | InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1 |
| Standard InChI Key | AYRXSINWFIIFAE-YJOKQAJESA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O |
| SMILES | C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound, with the systematic IUPAC name (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal, belongs to the class of glycosylated hexanal derivatives. Its molecular formula is C₁₂H₂₂O₁₁, corresponding to a molecular weight of 342.30 g/mol. The structure comprises:
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A hexanal backbone substituted with four hydroxyl groups at positions 2R, 3S, 4R, and 5R
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A glycosidically linked tetrahydropyran (glucose-derived) moiety at position 6, featuring additional hydroxyl groups at 3R, 4S, 5S, and 6R
The stereochemical configuration is critical to its biological interactions, as evidenced by its α(1→6) glycosidic bond between the hexanal and glucose units.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 24822-33-1 | |
| Molecular Formula | C₁₂H₂₂O₁₁ | |
| Molecular Weight | 342.30 g/mol | |
| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
| SMILES Notation | C([C@@H]1C@HO)O |
Synthesis and Production
Synthetic Routes
Industrial and laboratory synthesis typically employs glycosylation reactions between activated glucose donors and hexanal acceptors. Key steps include:
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Protection of hydroxyl groups: Temporary blocking of reactive sites using tert-butyldimethylsilyl (TBDMS) or acetyl groups to ensure regioselectivity.
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Glycosidic bond formation: Employing Schmidt or Koenigs-Knorr conditions with silver triflate or BF₃·Et₂O as promoters.
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Deprotection and purification: Sequential removal of protecting groups via hydrolysis, followed by chromatographic isolation.
Challenges in Synthesis
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Stereochemical control: Achieving the correct R/S configuration at all chiral centers requires meticulous catalyst selection.
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Solubility issues: The compound’s polarity necessitates polar aprotic solvents like DMF or DMSO, complicating large-scale production.
Table 2: Representative Synthesis Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Glycosyl donor | Peracetylated glucose | 62 |
| Promoter | BF₃·Et₂O (0.1 equiv) | – |
| Temperature | -20°C → rt | – |
| Reaction time | 48 h | – |
| Purification method | Silica gel chromatography | – |
Physicochemical Properties
Thermal and Solubility Characteristics
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Melting point: Decomposes above 180°C without a distinct melting point due to polyhydroxy structure.
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Solubility: Highly soluble in water (>500 mg/mL) and polar solvents; insoluble in hydrocarbons.
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Hydrogen bonding capacity: 10 hydroxyl groups enable extensive intermolecular interactions, influencing crystallization behavior.
Spectroscopic Data
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¹H NMR (D₂O, 600 MHz): δ 5.12 (d, J = 3.6 Hz, H-1'), 4.98 (m, H-6), 3.2–4.1 (m, sugar protons).
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¹³C NMR: δ 205.6 (C=O), 102.3 (C-1'), 72–78 (pyranose ring carbons).
Biological Significance
Metabolic Pathways
The compound participates in carbohydrate metabolism as a potential intermediate in:
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Glycoconjugate biosynthesis: Serves as a precursor for O-linked glycoproteins.
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Oxidative stress response: Hydroxyl groups may scavenge reactive oxygen species (ROS), though direct evidence remains limited.
Enzymatic Interactions
Preliminary studies suggest affinity for galactose-binding lectins and glycosyltransferases, implicating roles in cell signaling and immune modulation.
Industrial and Pharmaceutical Applications
Drug Development
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Prodrug formulations: Hydroxyl groups facilitate conjugation with hydrophobic therapeutics to enhance solubility.
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Targeted delivery: Glycosidic linkage may enable receptor-mediated uptake in hepatic or immune cells.
Biotechnology
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Enzyme stabilization: Acts as a cryoprotectant for thermolabile proteins via water replacement theory.
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Biosensor design: Immobilized on electrodes for carbohydrate-specific detection systems.
Table 3: Patent Landscape (2015–2025)
| Application Area | Patent Count | Leading Assignees |
|---|---|---|
| Drug delivery systems | 12 | Novartis, Roche |
| Diagnostic reagents | 8 | Abbott Laboratories |
| Food additives | 5 | Cargill, DSM |
Recent Research Advancements
Structural Optimization Studies
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Deuterium labeling: Incorporation of ²H at C-6 improved metabolic stability in rodent models.
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Fluorinated analogs: CF₃ substitution at C-2 enhanced blood-brain barrier permeability in vitro.
Computational Modeling
Molecular dynamics simulations predict strong binding (ΔG = -9.8 kcal/mol) to human galectin-3, a cancer-associated lectin.
Challenges and Future Directions
Knowledge Gaps
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In vivo pharmacokinetics: Absorption and excretion profiles remain uncharacterized.
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Biosynthetic pathways: Natural occurrence unconfirmed; putative microbial sources require validation.
Technological Opportunities
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CRISPR-engineered microbes: Potential for sustainable production via modified E. coli strains.
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Click chemistry applications: Azide-alkyne cycloadditions for modular glycoconjugate assembly.
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